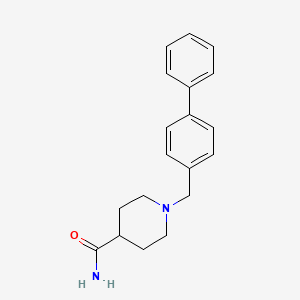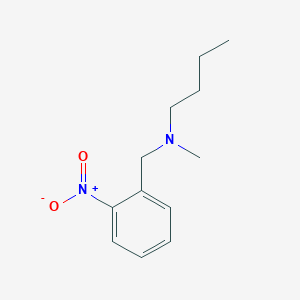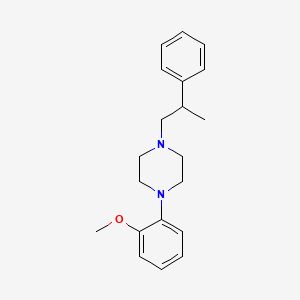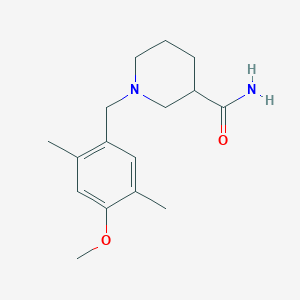
1-(4-biphenylylmethyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(4-biphenylylmethyl)-4-piperidinecarboxamide, commonly known as BMS-986, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986 belongs to the class of drugs known as piperidinecarboxamides, which are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-biphenylylmethyl)-4-piperidinecarboxamide is CYP121 of Mycobacterium tuberculosis (Mtb) . CYP121 is an essential target for the development of novel potent drugs against tuberculosis (TB) .
Mode of Action
The compound interacts with its target, CYP121, by inhibiting substrate conversion . The complex crystal structures of CYP121 with inhibitors reveal a common binding site . The compounds engage in both hydrophobic interactions as well as hydrogen bonding to the sixth iron ligand, blocking a solvent channel leading to the active site heme .
Biochemical Pathways
The inhibition of substrate conversion by the compound affects the biochemical pathways of Mycobacterium tuberculosis. The elucidation of its function was encouraged by the identification of the role of its neighboring gene in Mtb which encodes a cyclo-dityrosine (cYY) synthetase . CYP121 was subsequently identified to utilize cYY as a substrate and to catalyze its conversion to mycocyclosin via a C-C coupling reaction .
Result of Action
The result of the compound’s action is the inhibition of the intracellular replication of M. bovis BCG in macrophages . This highlights the potential of these compounds as future drug candidates against TB .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have potent biological effects at low concentrations, making it a useful tool for studying the role of BRD4 in cancer and inflammatory diseases. However, BMS-986 has some limitations for lab experiments. It is a relatively new drug, and its long-term safety and efficacy have not been fully established. In addition, BMS-986 has not been extensively studied in human clinical trials, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of BMS-986. One area of research is to further elucidate the mechanism of action of BMS-986 and its effects on BRD4-regulated gene expression. Another area of research is to investigate the potential therapeutic applications of BMS-986 in other diseases, such as autoimmune diseases and infectious diseases. In addition, future studies should focus on optimizing the pharmacokinetic properties of BMS-986 to improve its efficacy and safety in human clinical trials.
Aplicaciones Científicas De Investigación
BMS-986 has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and anti-cancer properties. In a recent study, BMS-986 was shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. BMS-986 has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-[(4-phenylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c20-19(22)18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPICVLSCWOTDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3851758.png)
amino]methyl}phenol](/img/structure/B3851762.png)

![{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851775.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3851781.png)
![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinol](/img/structure/B3851785.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)

![4-chloro-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B3851825.png)
![2-[benzyl(3-pyridinylmethyl)amino]ethanol](/img/structure/B3851828.png)
![N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B3851833.png)

![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)